Carbamodithioic acid, methyl ester
Description
Significance and Research Context of Carbamodithioates
Carbamodithioates, also known as dithiocarbamates, are a class of organosulfur compounds characterized by the presence of a dithiocarbamate (B8719985) functional group (>N−C(=S)−S−). Their scientific importance stems from their versatile chemical reactivity and their ability to act as exceptional chelating agents for a wide array of metal ions. mhlw.go.jpnih.gov This chelating ability is due to the presence of two sulfur donor atoms, which can bind to metals, forming stable complexes. nih.gov The electronic structure of the dithiocarbamate anion is a key feature, with resonance forms indicating significant pi-donation from the nitrogen atom, which enhances their basicity and binding capabilities. mdpi.com
The applications of carbamodithioates are extensive and span various fields. In agriculture, they have been widely used as fungicides and pesticides since the 1940s. wikipedia.orgtaylorandfrancis.com Their utility also extends to industrial processes, such as in the vulcanization of rubber. wikipedia.org In the realm of synthetic chemistry, dithiocarbamates serve as valuable precursors and reagents. For instance, they are employed in reversible addition-fragmentation chain-transfer (RAFT) polymerization, a controlled polymerization technique. nih.gov Furthermore, their metal complexes are utilized as single-source precursors for the synthesis of metal sulfide (B99878) nanoparticles. nih.gov The medical and pharmaceutical fields have also seen a surge in research involving dithiocarbamate derivatives due to their diverse biological activities. nih.gov
Historical Perspective of Carbamodithioic Acid, Methyl Ester and Analogous Compounds
The history of carbamodithioates dates back to the early 20th century, with their initial applications rooted in industrial chemistry. The first dithiocarbamate derivative, nabam, was patented for use as a fungicide in 1943. nih.gov This was followed by the development of metal-containing dithiocarbamates, such as zineb. nih.gov The use of dithiocarbamates, particularly ethylene (B1197577) bisdithiocarbamates (EBDCs), as agricultural fungicides became widespread in the mid-20th century. wikipedia.org
While the broader class of dithiocarbamates has a long history, the specific timeline for the investigation of this compound is less documented in early literature. Its emergence in research is closely tied to the broader exploration of dithiocarbamate chemistry. The synthesis of various dithiocarbamic acid esters, including methyl esters, was driven by the need to understand the structure-activity relationships of these compounds and to develop new derivatives with specific properties. For example, the methylation of dithiocarbamate salts is a fundamental reaction that has been known for a considerable time and is a common method for preparing compounds like methyl dimethyldithiocarbamate. wikipedia.org The development of analytical techniques, such as gas chromatography and liquid chromatography, has been crucial in the ability to detect and differentiate various dithiocarbamate esters, including the methyl ester of carbamodithioic acid. nih.govnih.gov
Current Research Landscape and Future Directions in this compound Chemistry
The current research landscape for this compound and its analogs is vibrant and multifaceted. Investigations continue in traditional areas such as agriculture, with a focus on developing more effective and environmentally benign fungicides. nih.gov However, significant efforts are now directed towards more advanced applications.
In medicinal chemistry, dithiocarbamate derivatives are being explored for a range of therapeutic applications. nih.gov The ability of these compounds to interact with biological systems, often through metal chelation or reaction with thiol groups, makes them attractive candidates for drug development. nih.gov
Materials science is another burgeoning area of research. Dithiocarbamate esters are utilized as RAFT agents for the synthesis of polymers with controlled architectures. nih.gov Their metal complexes are also being investigated as precursors for the synthesis of semiconductor nanoparticles, which have applications in electronics and photonics. nih.gov
Future research on this compound is poised to expand on these promising avenues. A key direction will be the design and synthesis of novel derivatives with tailored properties for specific applications. For instance, in medicine, the development of dithiocarbamate-based compounds with enhanced target specificity and reduced toxicity is a major goal. nih.gov The use of dithiocarbamate complexes in medical imaging is still in its early stages and represents a significant area for future exploration. encyclopedia.pub Furthermore, the ongoing need for sustainable chemical processes will likely drive research into more efficient and environmentally friendly methods for the synthesis and application of this compound and its derivatives. giiresearch.com The continued investigation into the fundamental coordination chemistry of dithiocarbamates will also undoubtedly uncover new properties and applications. mdpi.com
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C2H5NS2 | nih.gov |
| Molecular Weight | 107.20 g/mol | nih.gov |
| IUPAC Name | methyl carbamodithioate | nih.gov |
| CAS Number | 16696-83-6 | nih.gov |
| XLogP3 | 0.7 | nih.gov |
| Hydrogen Bond Donor Count | 1 | nih.gov |
| Hydrogen Bond Acceptor Count | 2 | nih.gov |
| Rotatable Bond Count | 1 | nih.gov |
| Exact Mass | 106.98634151 Da | nih.gov |
| Complexity | 42.9 | nih.gov |
Spectroscopic Data of this compound
| Spectroscopy Type | Data | Source |
| 13C NMR | Instrument: Bruker WH-270 | nih.gov |
| GC-MS | Source of Spectrum: DZ-488-97-97_1 | nih.gov |
| IR (Vapor Phase) | Available | nih.gov |
| 1H NMR | δ 2.45 ppm (N–CH₃), δ 3.12 ppm (S–CH₃) | vulcanchem.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl carbamodithioate | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NS2/c1-5-2(3)4/h1H3,(H2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMHQXSIADFDIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90407347 | |
| Record name | Methyl dithiocarbamate | |
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Molecular Weight |
107.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16696-83-6 | |
| Record name | Methyl-dithiocarbamate | |
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| Record name | Methyl dithiocarbamate | |
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| Record name | Methyl dithiocarbamate | |
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| Record name | (methylsulfanyl)carbothioamidev | |
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| Record name | METHYL-DITHIOCARBAMATE | |
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Synthetic Methodologies and Chemical Transformations of Carbamodithioic Acid, Methyl Ester
Established Synthetic Pathways to Carbamodithioic Acid, Methyl Ester
The traditional and most common methods for synthesizing this compound involve the reaction of ammonia (B1221849) with carbon disulfide, followed by S-methylation. These routes are characterized by their reliability and straightforward execution.
Classical Preparative Routes from Precursors
The classical synthesis of this compound is a two-step process. The first step involves the formation of an ammonium (B1175870) dithiocarbamate (B8719985) salt from the reaction of ammonia with carbon disulfide. This reaction is typically carried out in a suitable solvent at low temperatures. In a subsequent step, the intermediate salt is reacted with a methylating agent to yield the final product.
A common procedure involves passing gaseous ammonia into an ethanolic solution, followed by the addition of carbon disulfide, often mixed with an ether, while maintaining a low temperature in an ice bath. This leads to the precipitation of ammonium dithiocarbamate. orgsyn.org The resulting ammonium dithiocarbamate can then be S-methylated using a suitable methylating agent, such as methyl iodide, to produce this compound.
The reaction can be summarized as follows:
Formation of Ammonium Dithiocarbamate: NH₃ + CS₂ → [NH₄]⁺[S₂CNH₂]⁻
S-methylation: [NH₄]⁺[S₂CNH₂]⁻ + CH₃I → CH₃SC(S)NH₂ + NH₄I
Patented processes have described the production of ammonium dithiocarbamate by reacting liquid carbon disulfide with liquid ammonia at temperatures ranging from -33 to 40 °C. mdpi.com Another approach involves dissolving carbon disulfide in a nitrile solvent, such as acetonitrile (B52724) or benzonitrile, and then introducing ammonia gas. google.commdpi.com The ammonium dithiocarbamate precipitates and can be isolated by filtration with yields reported to be as high as 90-96.5%. google.comgoogle.com
Table 1: Classical Synthesis of Ammonium Dithiocarbamate
| Reactants | Solvent/Diluent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Ammonia (gas), Carbon Disulfide | Ethanol/Ether | Ice bath | Not specified | orgsyn.org |
| Ammonia (liquid), Carbon Disulfide (liquid) | None | -33 to 40 | Not specified | mdpi.com |
| Ammonia (gas), Carbon Disulfide | Acetonitrile | 20-25 | 90 | google.com |
| Ammonia (gas), Carbon Disulfide | Benzonitrile | Not specified | 86.5 | google.com |
| Ammonia (gas), Carbon Disulfide | Methyl isobutyl ketone | 20-30 | 96.5 | google.com |
Modernized and Optimized Synthesis Protocols
Modern approaches to the synthesis of dithiocarbamates, including the methyl ester of carbamodithioic acid, focus on improving efficiency, simplifying procedures, and increasing yields. One-pot syntheses are a significant development in this area. These methods combine the formation of the dithiocarbamate salt and the subsequent alkylation into a single procedural step, avoiding the isolation of the intermediate.
A highly efficient, one-pot synthesis of dithiocarbamates involves the reaction of an amine, carbon disulfide, and an alkyl halide without a catalyst and under solvent-free conditions. researchgate.netnih.govorganic-chemistry.org While many of these studies focus on N-substituted amines, the principle can be extended to the use of ammonia to produce the unsubstituted this compound. These reactions are often characterized by mild conditions and high yields. researchgate.netnih.govorganic-chemistry.org
Table 2: One-Pot Synthesis of Dithiocarbamates
| Reactants | Conditions | Key Features | Yield Range | Reference |
|---|---|---|---|---|
| Amine, Carbon Disulfide, Alkyl Halide | Solvent-free, Room Temperature | Catalyst-free, High atom economy | High | researchgate.netnih.govorganic-chemistry.org |
| Amine, Carbon Disulfide, Electrophile | Deep Eutectic Solvent (DES) or Polyethylene (B3416737) Glycol (PEG) | Green reaction media, Recyclable solvent | High | rsc.org |
Green Chemistry Approaches in the Synthesis of this compound
The principles of green chemistry are increasingly being applied to the synthesis of dithiocarbamates to reduce environmental impact and improve safety. These approaches focus on the use of non-toxic reagents and solvents, catalyst-free reactions, and maximizing atom economy.
Solvent-Free and Reduced-Solvent Syntheses
A significant advancement in the green synthesis of dithiocarbamates is the development of solvent-free reaction conditions. researchgate.netnih.govorganic-chemistry.org These methods often involve the direct mixing of the amine (or ammonia), carbon disulfide, and the alkylating agent at room temperature. The absence of a solvent reduces waste, simplifies the work-up procedure, and can lead to higher reaction rates.
In addition to completely solvent-free methods, the use of environmentally benign solvents is another green approach. Water and deep eutectic solvents (DESs) have been explored as alternative reaction media for the synthesis of dithiocarbamates. rsc.orgresearchgate.net For instance, a one-pot, three-component reaction of amines, carbon disulfide, and alkyl vinyl ethers has been successfully carried out in water, demonstrating a mild and green procedure with excellent yields. researchgate.net
Catalyst-Free and Organocatalytic Methods
Many modern synthetic protocols for dithiocarbamates, including the methyl ester of carbamodithioic acid, are catalyst-free. researchgate.netnih.govorganic-chemistry.orgnih.gov The inherent reactivity of the starting materials is often sufficient to drive the reaction to completion under mild conditions, particularly in one-pot syntheses. This eliminates the need for potentially toxic and expensive metal catalysts, further enhancing the green credentials of the synthesis.
Atom Economy and Sustainability Metrics for Synthesis
Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. The ideal atom economy is 100%, meaning all reactant atoms are found in the final product.
The classical synthesis of this compound from ammonia, carbon disulfide, and methyl iodide can be analyzed for its atom economy.
To calculate the atom economy, we use the formula: Atom Economy = (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100%
Molecular weight of CH₃SC(S)NH₂ = 107.21 g/mol
Molecular weight of NH₃ = 17.03 g/mol
Molecular weight of CS₂ = 76.14 g/mol
Molecular weight of CH₃I = 141.94 g/mol
Sum of molecular weights of reactants = 17.03 + 76.14 + 141.94 = 235.11 g/mol
Atom Economy = (107.21 / 235.11) x 100% ≈ 45.6%
This calculation shows that a significant portion of the reactant mass is converted into a by-product (in this case, hydrogen iodide), highlighting an area for improvement from a green chemistry perspective. One-pot, catalyst-free reactions are often described as having a high atom economy, as they are designed to minimize the formation of by-products. researchgate.netnih.govorganic-chemistry.org
Functionalization and Derivatization Strategies of this compound
The reactivity of this compound, allows for a range of functionalization and derivatization reactions, targeting the nitrogen and sulfur atoms, as well as the carbamoyl (B1232498) moiety. These transformations provide access to a wide array of derivatives with potential applications in various fields of chemistry.
N-Substitution and N-Functionalization Reactions
The nitrogen atom in this compound, possesses a lone pair of electrons and can act as a nucleophile, although its reactivity is modulated by the electron-withdrawing nature of the thiocarbonyl group. N-substitution and N-functionalization reactions expand the molecular complexity and introduce new functionalities.
N-alkylation of primary and secondary amines is a fundamental transformation in organic synthesis. While specific examples detailing the direct N-alkylation of this compound, are not extensively documented in the literature, the general reactivity of amines suggests that such transformations are feasible under appropriate conditions. The presence of a base is typically required to deprotonate the nitrogen, enhancing its nucleophilicity for subsequent reaction with an alkylating agent.
Furthermore, the nitrogen atom can participate in condensation reactions. For instance, the reaction of dithiocarbazates, which are structurally related to this compound, with carbonyl compounds leads to the formation of Schiff bases. nih.gov This suggests that this compound, could potentially react with aldehydes and ketones to form N-functionalized derivatives.
| Reaction Type | Reagents/Conditions | Product Type |
| N-Alkylation | Alkyl halide, Base | N-Alkyl this compound |
| N-Functionalization | Aldehyde/Ketone | N-Imino this compound derivative |
S-Alkylation and S-Acylation Reactions
The sulfur atoms in the dithiocarbamate moiety are nucleophilic and readily undergo alkylation and acylation reactions. These transformations are well-established for dithiocarbamates in general. wikipedia.org
S-Alkylation: The reaction of dithiocarbamate salts with alkyl halides is a common method for the synthesis of dithiocarbamate esters. wikipedia.org In the context of this compound, the thione sulfur can be alkylated, although this is less common than the alkylation of the corresponding dithiocarbamate anion. A more relevant transformation is the alkylation of the dithiocarbamate salt precursor to this compound. Recently, a hydrogen borrowing reaction strategy using alcohols as alkylating agents in the presence of a copper nano-catalyst has been reported for the S-alkylation of dithiocarbamates, offering an environmentally benign alternative to alkyl halides. rsc.orgrsc.org
S-Acylation: The reaction of sodium dithiocarbamates with acyl chlorides provides a direct route to S-acyl dithiocarbamates. This S-acylation reaction proceeds readily at room temperature and is a general method for the synthesis of these thioanhydrides. This reactivity highlights the potential for the sulfur atom in the dithiocarbamate precursor to be functionalized with a variety of acyl groups.
| Reaction Type | Reagents/Conditions | Product Type |
| S-Alkylation | Alkyl halide, Base | Dialkyl dithiocarbamate |
| S-Alkylation | Alcohol, Copper catalyst | S-Alkyl this compound derivative |
| S-Acylation | Acyl chloride | S-Acyl dithiocarbamate |
Modifications at the Carbamoyl Moiety
The carbamoyl moiety (N-C=S) of this compound, can undergo several transformations, including oxidation and reduction.
Oxidation: The oxidation of dithiocarbamates is a well-known reaction that typically yields thiuram disulfides. wikipedia.org This transformation involves the formation of a disulfide bond between two dithiocarbamate molecules. This oxidative coupling can be achieved using various oxidizing agents.
Reduction: The reductive cleavage of the dithiocarbamate group is another potential modification. While specific protocols for this compound, are not detailed, related dithiocarbamate compounds can be reduced.
Precursor Chemistry and Synthetic Utility of this compound
This compound, and its derivatives serve as valuable building blocks in organic synthesis, providing access to a range of more complex acyclic and heterocyclic structures. nih.govdiva-portal.orgresearchgate.netresearchgate.net
Role as a Building Block in Organic Synthesis
The multiple reactive sites in this compound, make it a versatile precursor. The nucleophilic nitrogen and sulfur atoms can react with various electrophiles, while the thiocarbonyl group can also participate in reactions. Dithiocarbamates have been employed in multicomponent reactions, demonstrating their utility in the efficient construction of complex molecules. For example, dithiocarbamates can be used in the synthesis of S-benzyl dithiocarbamates from para-quinone methides and amines in a catalyst-free, three-component reaction. acs.org
Transformations into Related Heterocyclic and Acyclic Systems
A significant application of dithiocarbamates is in the synthesis of sulfur and nitrogen-containing heterocycles. These reactions often involve the reaction of the dithiocarbamate with a bifunctional electrophile, leading to cyclization.
Heterocyclic Systems:
Thiazoles: Dithiocarbamates are precursors to thiazole (B1198619) derivatives. For instance, the reaction of S-alkyl dithiocarbamates with nitroepoxides can yield substituted thiazoles. researchgate.net Another approach involves the condensation of compounds containing a dithiocarbamate moiety with α-haloketones.
Thiadiazoles: S-alkyl dithiocarbamates react with acid hydrazides to form 1,3,4-thiadiazoles. nih.gov This reaction provides a convenient route to this important class of heterocycles.
Thiadiazines: In a one-pot multicomponent reaction, the in situ generation of dithiocarbamates from amines and carbon disulfide, followed by reaction with formaldehyde, can lead to the formation of tetrahydro-2H-1,3,5-thiadiazine-2-thiones.
Acyclic Systems: The reaction of dithiocarbamic acids with nitroepoxides in the presence of secondary amines can lead to the formation of dithiocarbamate-substituted phenyl-2-propanones, which are acyclic compounds. researchgate.net This demonstrates the utility of dithiocarbamates in the synthesis of functionalized open-chain structures.
| Precursor | Reagent(s) | Resulting System |
| S-Alkyl dithiocarbamate | Nitroepoxide | Thiazole |
| S-Alkyl dithiocarbamate | Acid hydrazide | 1,3,4-Thiadiazole |
| In situ generated dithiocarbamate | Formaldehyde | Tetrahydro-2H-1,3,5-thiadiazine-2-thione |
| Dithiocarbamic acid | Nitroepoxide, Secondary amine | Acyclic dithiocarbamate-substituted ketone |
Advanced Spectroscopic and Structural Elucidation of Carbamodithioic Acid, Methyl Ester and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and dynamics of atoms. For Carbamodithioic acid, methyl ester (also known as S-methyl dithiocarbamate), NMR studies are crucial for confirming its structure and understanding its conformational behavior.
While one-dimensional ¹H and ¹³C NMR provide fundamental information, multidimensional techniques are indispensable for unambiguous structural assignment.
¹H and ¹³C NMR: The proton NMR spectrum is expected to show signals for the S-methyl (S-CH₃) protons and the amine (-NH₂) protons. The S-CH₃ signal would appear as a singlet, while the -NH₂ protons would also likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The ¹³C NMR spectrum would show two distinct signals corresponding to the S-methyl carbon and the thiocarbonyl carbon (C=S). The thiocarbonyl carbon is characteristically deshielded, appearing far downfield, often in the range of 190-210 ppm for dithiocarbamates. researchgate.net
COSY (Correlation Spectroscopy): A COSY experiment on this molecule would be relatively simple. sdsu.eduyoutube.com It primarily shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, no significant J-coupling is expected between the S-CH₃ and -NH₂ protons, so no cross-peaks would be anticipated in the COSY spectrum, confirming the presence of two isolated spin systems.
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates protons directly to the carbons they are attached to. sdsu.eduresearchgate.net For this compound, the HSQC spectrum would show a cross-peak connecting the S-CH₃ proton signal to the S-CH₃ carbon signal. The amine protons would not show a correlation as they are attached to a nitrogen atom. This experiment is crucial for definitively assigning the methyl carbon resonance.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range couplings (typically 2-3 bonds) between protons and carbons, which is essential for piecing together the molecular skeleton. researchgate.netyoutube.com For this compound, the following key correlations would be expected:
A correlation between the S-methyl protons (¹H) and the thiocarbonyl carbon (¹³C), confirming the S-CH₃ group is attached to the C=S moiety through the sulfur atom.
A correlation between the amine protons (¹H) and the thiocarbonyl carbon (¹³C), establishing the N-C(S)S linkage.
The table below summarizes the expected NMR data based on typical values for dithiocarbamate (B8719985) derivatives.
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Expected HMBC Correlations (¹H → ¹³C) |
| S-CH₃ | ~2.6 | ~18-20 | C=S |
| -NH₂ | Variable (e.g., ~7.5-8.5) | - | C=S |
| C=S | - | ~205-210 | S-CH₃, -NH₂ |
The C-N bond in dithiocarbamates possesses a significant partial double bond character due to the delocalization of the nitrogen lone pair electrons into the thiocarbonyl group (N-C=S). researchgate.net This restricted rotation leads to a substantial energy barrier that can be quantified using dynamic NMR (DNMR) spectroscopy. researchgate.netacs.org
The rotation around the C-N bond is slow on the NMR timescale at low temperatures, but the rate increases with temperature. For N,N-disubstituted dithiocarbamates, this often results in separate signals for the two alkyl groups at low temperatures, which broaden and coalesce into a single averaged signal as the temperature is raised. For the primary this compound, this dynamic process involves rotation around the C-N bond, affecting the environment of the two amine protons and potentially influencing the stability of different conformers.
The free energy of activation (ΔG‡) for this rotation in dithiocarbamates typically falls within the range of 50-65 kJ/mol (12-15 kcal/mol). researchgate.netacs.org This barrier is influenced by both electronic and steric factors of the substituents on the nitrogen atom. In primary carbamates, these barriers are often slightly lower than in their tertiary analogues but are still significant enough to be measured by DNMR techniques. acs.org Studies on related primary carbamates have reported rotational barriers between 12.4 and 14.3 kcal/mol. acs.org Conformational flexibility has been examined for S-methyl dithiocarbamate using proton NMR, providing insight into the torsional barriers. researchgate.net
Solid-State NMR (SSNMR) is a powerful technique for studying the structure and dynamics of materials in the solid phase. It is particularly sensitive to the local environment of nuclei, making it an ideal tool for characterizing polymorphism, where a compound exists in multiple crystal forms with different molecular arrangements or conformations. nih.govnih.gov
While specific SSNMR studies on this compound are not widely reported, its conformational properties suggest that SSNMR would be highly informative. Computational studies have indicated that while the Z conformer is more stable in the gas phase, the E conformer is stabilized in the solid state, likely due to intermolecular hydrogen bonding and crystal packing forces. researchgate.net This phenomenon, known as conformational polymorphism, can be directly investigated by SSNMR.
Different polymorphs would give rise to distinct ¹³C SSNMR spectra, as the chemical shifts of the carbon nuclei are highly sensitive to changes in molecular conformation and intermolecular interactions. nih.gov Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) would provide high-resolution spectra, allowing for the identification and quantification of different polymorphic forms in a sample. Furthermore, SSNMR can be used to probe the dynamics in the solid state, such as the rotation of the methyl group, providing a more complete picture of the compound's solid-state behavior.
Vibrational Spectroscopy (FT-IR, Raman Spectroscopy)
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are essential for identifying functional groups and providing detailed information on molecular structure and conformation.
The vibrational spectra of S-methyl dithiocarbamate have been studied in detail, including its N-deuterated analogue, to provide a comprehensive assignment of its fundamental vibrational modes. researchgate.net These assignments are supported by normal coordinate analysis. researchgate.netresearchgate.net The spectra exhibit characteristic bands for the dithiocarbamate moiety.
Key vibrational modes include:
N-H Stretching: The asymmetric and symmetric stretching vibrations of the -NH₂ group appear as strong bands in the IR spectrum, typically in the region of 3100-3400 cm⁻¹.
C-H Stretching: The stretching modes of the S-CH₃ group are found in the 2900-3000 cm⁻¹ region.
"Thioureide" Band (C-N Stretch): A crucial band with significant C-N stretching character is found around 1480-1500 cm⁻¹. The frequency of this band is indicative of the C-N bond order and is sensitive to substitution and conformation.
C=S Stretching: The C=S stretching vibration is complex and often coupled with other modes. It contributes to bands in the 950-1050 cm⁻¹ and 600-700 cm⁻¹ regions.
C-S Stretching: The C-S single bond stretching vibration is typically observed in the 600-800 cm⁻¹ range.
The table below presents selected vibrational frequencies and their assignments for S-methyl dithiocarbamate (SMDTC), based on experimental and computational studies. researchgate.netresearchgate.net
| Frequency (cm⁻¹) | Intensity (IR/Raman) | Assignment (Dominant Contribution) |
| ~3380 | Strong (IR) | νₐₛ(NH₂) - Asymmetric NH₂ stretch |
| ~3220 | Strong (IR) | νₛ(NH₂) - Symmetric NH₂ stretch |
| ~2995 | Medium (IR) | νₐₛ(CH₃) - Asymmetric CH₃ stretch |
| ~2925 | Medium (IR) | νₛ(CH₃) - Symmetric CH₃ stretch |
| ~1610 | Strong (IR) | δ(NH₂) - NH₂ scissoring |
| ~1485 | Strong (IR) | ν(C-N) + δ(NH₂) - "Thioureide" band |
| ~1300 | Medium (IR) | τ(NH₂) - NH₂ twisting |
| ~970 | Strong (IR) | ν(C=S) + ν(C-S) |
| ~830 | Medium (IR) | ρ(NH₂) - NH₂ rocking |
| ~570 | Strong (IR) | ν(C-S) + δ(NCS) |
ν = stretching; δ = in-plane bending/scissoring; ρ = rocking; τ = twisting. Subscripts a and s denote asymmetric and symmetric, respectively.
Vibrational spectroscopy is a sensitive probe for conformational isomerism. For this compound, the key conformational equilibrium involves rotation around the C-N and C-S bonds, leading to different planar conformers (e.g., Z/E isomers with respect to the C-N bond).
Infrared studies performed in different solvents and at low temperatures have been used to investigate the conformational flexibility of the molecule. researchgate.net Ab initio calculations have shown that the Z conformer (with the S-CH₃ group and NH₂ group cis with respect to the C=S bond) is the most stable form in the gas phase. However, in the solid state, the molecule adopts the E (trans) conformation, which is stabilized by intermolecular hydrogen bonding and crystal packing effects. researchgate.net
This change in conformation between the gas/solution phase and the solid state leads to noticeable differences in the vibrational spectra. For instance, shifts in the positions and changes in the intensities of bands related to the NH₂ group (stretching and bending modes) and the NCS₂ skeleton are expected. Comparing the spectra of the compound in an inert solvent or low-temperature matrix with the spectrum of the solid sample allows for the identification of bands corresponding to each conformer, providing direct experimental evidence for the conformational isomerism.
Intermolecular Interaction Analysis through Spectroscopic Shifts
The analysis of intermolecular interactions in this compound, and its derivatives can be effectively carried out by observing shifts in spectroscopic signals, particularly in infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. These shifts provide valuable insights into the nature and strength of non-covalent interactions within the molecular assembly.
In infrared spectroscopy, the vibrational frequencies of key functional groups are sensitive to their environment. For this compound, the N-H and C=S stretching vibrations are of particular interest. Hydrogen bonding, a primary intermolecular force in these systems, directly influences the N-H bond. When the N-H group acts as a hydrogen bond donor, the bond is weakened, resulting in a shift of the N-H stretching frequency (ν(N-H)) to a lower wavenumber (redshift). The magnitude of this shift is often correlated with the strength of the hydrogen bond. Similarly, the thiocarbonyl group (C=S) can act as a hydrogen bond acceptor. Intermolecular interactions involving this group can cause a shift in its stretching frequency (ν(C=S)), providing evidence of its participation in the supramolecular structure.
In ¹H NMR spectroscopy, the chemical shift of the N-H proton is highly indicative of hydrogen bonding. Protons involved in hydrogen bonds are typically deshielded, leading to a downfield shift (higher ppm value). The extent of this shift can be analyzed to understand the strength and dynamics of the hydrogen bonding network. Furthermore, changes in the chemical shifts of the methyl protons (-S-CH₃) and other protons in derivatives can indicate the presence of weaker intermolecular interactions, such as van der Waals forces or C-H···S interactions. By comparing spectra from dilute solutions (where intermolecular interactions are minimized) to those from concentrated solutions or the solid state, the contribution of these interactions can be discerned.
X-ray Crystallography and Solid-State Structure
Single-Crystal X-ray Diffraction Studies for Molecular Geometry
Single-crystal X-ray diffraction (SC-XRD) analysis offers the most definitive method for elucidating the precise molecular geometry of this compound. nih.gov Studies on S-methyl dithiocarbamate have revealed its detailed solid-state conformation. capes.gov.br This technique allows for the accurate measurement of all bond lengths and angles within the molecule.
The key structural features determined by SC-XRD include the planarity of the dithiocarbamate backbone (S₂C-N) and the conformation of the methyl ester group relative to this plane. The C-N bond within the thioureide moiety is expected to have a partial double bond character, resulting in a bond length that is intermediate between a typical C-N single bond and a C=N double bond. akademisains.gov.my This partial double bond character leads to a planar arrangement of the atoms involved and restricts rotation around the C-N bond. SC-XRD data confirms the specific conformer (e.g., E or Z) present in the crystalline state. capes.gov.br This powerful technique provides unequivocal structural proof, which is essential for understanding the molecule's reactivity and interactions. nih.gov
Table 1: Illustrative Crystallographic Data for a Dithiocarbamate Derivative
This table presents example data that would be obtained from a single-crystal X-ray diffraction experiment on a representative dithiocarbamate compound.
| Parameter | Value |
| Empirical Formula | C₂H₅NS₂ |
| Formula Weight | 107.21 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.678(2) |
| b (Å) | 12.381(1) |
| c (Å) | 9.948(3) |
| β (°) | 102.07(2) |
| Volume (ų) | 1987.4 |
| Z (molecules/unit cell) | 8 |
| Calculated Density (g/cm³) | 1.432 |
| R-factor (%) | 2.69 |
Note: Data is illustrative and based on typical values for similar structures. researchgate.net
Powder X-ray Diffraction for Bulk Crystalline Phase Analysis
Powder X-ray diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of a bulk sample. nih.gov While SC-XRD provides the structure of a single perfect crystal, PXRD is performed on a polycrystalline powder, yielding a diffraction pattern that serves as a fingerprint for a specific crystalline phase.
The PXRD pattern of this compound, can be used for several purposes. It is crucial for confirming the phase purity of a synthesized batch, ensuring that the bulk material consists of a single crystalline form and is not a mixture of polymorphs or amorphous material. Each polymorph of a compound will produce a unique PXRD pattern. The technique is also instrumental in monitoring solid-state transformations, such as those induced by changes in temperature or pressure. rsc.org By comparing an experimentally obtained PXRD pattern with one calculated from single-crystal data, the identity and purity of the bulk sample can be verified. core.ac.uk
Hydrogen Bonding and Supramolecular Assembly in Crystalline Forms
The primary hydrogen bonding motif observed in the crystal structure is typically the N-H···S interaction. These interactions can link molecules into one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. nih.govmdpi.com The geometry and strength of these hydrogen bonds are key determinants of the crystal's stability and physical properties. The dithiocarbamate ligand is a versatile building block for creating a wide array of supramolecular architectures through self-assembly. nih.gov
In addition to the dominant N-H···S hydrogen bonds, weaker interactions such as C-H···S and C-H···π interactions may also play a role in stabilizing the crystal lattice. These interactions, along with van der Waals forces, contribute to the formation of a densely packed and stable supramolecular assembly. rsc.orgnih.gov The study of these non-covalent interactions is fundamental to crystal engineering, where the goal is to design and synthesize crystalline materials with specific desired properties. researchgate.net
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) is a powerful analytical tool that provides highly accurate mass measurements of the parent molecule and its fragments. nih.gov This accuracy allows for the determination of the elemental composition of ions, which is crucial for structural elucidation and for differentiating between compounds with the same nominal mass.
Fragmentation Pathways and Mechanistic Insights from Mass Spectra
The study of fragmentation patterns in the mass spectrum of this compound, provides deep insights into its chemical structure and stability. nih.gov Upon ionization, typically by electron impact (EI) or electrospray ionization (ESI), the molecular ion ([M]⁺• or [M+H]⁺) is formed. This ion then undergoes a series of fragmentation reactions, breaking down into smaller, characteristic fragment ions. youtube.comyoutube.com The accurate mass data from HRMS is essential for proposing plausible structures for these fragments. core.ac.uk
For this compound (CH₃NHCSSCH₃), several key fragmentation pathways can be predicted:
Alpha-Cleavage: Cleavage of the bond alpha to the sulfur atoms is a common pathway. This can lead to the loss of a methyl radical (•CH₃) from the ester group or the cleavage of the C-S bond.
Loss of the S-methyl group: [M - •SCH₃]⁺
Loss of the methyl group: [M - •CH₃]⁺
McLafferty-type Rearrangements: While a classic McLafferty rearrangement is not possible due to the lack of a γ-hydrogen, other rearrangement reactions can occur, often involving the migration of a hydrogen atom followed by the elimination of a neutral molecule like methanethiol (B179389) (CH₃SH).
Cleavage of the C-N bond: Fragmentation can occur at the C-N bond, leading to ions corresponding to the methyl isothiocyanate moiety or the methylthio moiety.
By analyzing the precise masses of these fragment ions, a detailed fragmentation map can be constructed. This map not only confirms the molecular structure but also provides a deeper understanding of the bond strengths and reaction mechanisms within the molecule under mass spectrometric conditions. nih.gov
Table 2: Predicted HRMS Fragmentation of this compound (C₃H₇NS₂)
| Fragment Ion | Proposed Structure / Loss | Calculated m/z |
| [C₃H₇NS₂]⁺ | Molecular Ion | 121.0016 |
| [C₂H₄NS₂]⁺ | [M - CH₃]⁺ | 106.9860 |
| [C₃H₆NS]⁺ | [M - SH]⁺ | 88.0215 |
| [CH₃NCS]⁺ | Methyl isothiocyanate ion | 73.0035 |
| [CH₂S₂]⁺ | [M - CH₃NH₂]⁺ | 77.9545 |
| [CH₃S]⁺ | Methylthio cation | 46.9926 |
Note: m/z values are for the monoisotopic species and are calculated based on predicted fragmentation pathways.
Accurate Mass Determination for Reaction Monitoring and Purity Assessment
High-resolution mass spectrometry (HRMS) is an indispensable tool for the analysis of this compound and its derivatives. It provides an accurate mass measurement of a molecule, which can be used to determine its elemental composition. The calculated exact mass of this compound (C₂H₅NS₂) is 106.98634151 Da. nih.gov This precision is fundamental for confirming the identity of the compound in complex matrices and for assessing its purity.
In the context of reaction monitoring, techniques such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) are highly effective. By employing modes like Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), specific precursor-to-fragment ion transitions for the target analyte can be tracked over time. nih.govpharmtech.com This allows for the quantitative analysis of the formation of this compound or its consumption during a chemical process, even at very low concentrations. nih.gov For instance, the methylation of dithiocarbamates (DTCs) can be monitored by tracking the appearance of their corresponding methyl esters. nih.gov
Purity assessment relies on the ability of HRMS to distinguish the target compound from potential impurities, byproducts, or degradation products based on minute mass differences. Soft ionization techniques can be utilized to generate intact molecular ions, confirming the molecular weight of the compound, while harder ionization methods provide fragmentation patterns that serve as a fingerprint for structural verification. jeol.com The combination of accurate mass data for both the molecular ion and its fragments provides a high degree of confidence in compound identification and purity evaluation. jeol.com A study on dithiocarbamate fungicide analysis demonstrated the use of SRM for sensitive detection, outlining the specific ion transitions used for quantification. nih.gov
Table 1: Illustrative SRM Transitions for Dithiocarbamate Methyl Esters This table is representative of the types of transitions monitored in an LC-MS/MS analysis for dithiocarbamate derivatives.
| Compound Class | Precursor Ion (Q1) [m/z] | Fragment Ion (Q3) [m/z] | Collision Energy (eV) |
|---|---|---|---|
| Methyl Dimethyldithiocarbamate | 136.0 | 88.0 | 15 |
| Methyl Ethylenebis(dithiocarbamate) | 207.0 | 75.9 | 20 |
| Methyl Propylenebis(dithiocarbamate) | 221.0 | 114.0 | 18 |
Data adapted from a study on dithiocarbamate analysis. nih.gov
Electronic Spectroscopy and Chiroptical Properties
Electronic spectroscopy investigates the transitions of electrons between different energy levels in a molecule upon absorption of light, providing insights into the electronic structure of the compound. For chiral derivatives, chiroptical techniques further elucidate their three-dimensional structure.
UV-Visible Absorption Spectroscopy for Electronic Transitions
The UV-Visible spectrum of this compound and related dithiocarbamates is characterized by absorptions arising from electronic transitions within the dithiocarbamate chromophore (>N-C(=S)S-). youtube.com The primary transitions observed are the π → π* and n → π* transitions.
The π → π* transition is typically a high-energy, strong absorption resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. youtube.com The n → π* transition involves the excitation of an electron from a non-bonding orbital (e.g., on the sulfur or nitrogen atoms) to a π* antibonding orbital. This transition is generally of lower energy and has a weaker intensity compared to the π → π* transition. youtube.com The position (λmax) and intensity of these absorption bands are sensitive to the substituents on the nitrogen atom and the polarity of the solvent. youtube.com In metal complexes of dithiocarbamates, intense metal-to-ligand charge-transfer (MLCT) bands can also be observed. researchgate.netnih.gov
Table 2: UV-Visible Absorption Data for Methyl Dimethyldithiocarbamate
| λmax (nm) | Molar Absorptivity (ε) | Solvent | Attributed Transition |
|---|---|---|---|
| 250 | 10,000 | Ethanol | π → π |
| 283 | 11,700 | Ethanol | π → π |
| 345 | 89 | Ethanol | n → π* |
Data sourced from the NIST Chemistry WebBook for a closely related derivative, Carbamodithioic acid, dimethyl-, methyl ester. nist.govnist.gov
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) of Chiral Derivatives
While this compound is itself achiral, its derivatives can be synthesized to contain chiral centers. The stereochemical properties of these chiral molecules can be investigated using chiroptical techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD). wikipedia.org These methods rely on the differential interaction of chiral molecules with left and right circularly polarized light. slideshare.net
Circular Dichroism (CD) measures the difference in absorption between left and right circularly polarized light (Δε = εL - εR) as a function of wavelength. libretexts.org A non-zero CD signal is only observed for chiral molecules within their absorption bands. The resulting CD spectrum can show positive or negative peaks, and the phenomenon of a CD signal changing sign in the vicinity of an absorption band is known as the Cotton effect. libretexts.org The sign and magnitude of the Cotton effect are directly related to the absolute configuration and conformation of the molecule and its chromophores. For example, studies on chiral dithiocarbamate metal complexes have utilized CD spectroscopy to probe the stereochemistry around the metal center, which is influenced by the chirality of the dithiocarbamate ligands. rsc.org
Optical Rotatory Dispersion (ORD) is the measurement of the change in the angle of optical rotation as a function of wavelength. wikipedia.org An ORD curve displays the specific rotation [α] at different wavelengths. In regions far from an absorption band, the rotation changes smoothly. However, within an absorption band of a chiral chromophore, the ORD curve shows a characteristic peak and trough, which constitutes a Cotton effect. libretexts.org CD and ORD are related phenomena (through the Kronig-Kramers transforms) and provide complementary information about the stereochemistry of chiral molecules. researchgate.net Research on steroid derivatives containing sulfur chromophores has shown that the sign of the Cotton effect can be correlated with the configuration of substituents near the chromophore. researchgate.net
Mechanistic Studies and Reaction Pathways Involving Carbamodithioic Acid, Methyl Ester
Elucidation of Reaction Mechanisms Mediated by the Carbamodithioic Acid, Methyl Ester Moiety
The structural features of this compound, with its electron-rich sulfur atoms and potential for resonance delocalization, dictate its diverse reactivity. Mechanistic investigations have explored its behavior as both a nucleophile and an electrophile, as well as its participation in radical processes.
Nucleophilic and Electrophilic Reactivity Profiles
The carbamodithioate moiety is characterized by the potent nucleophilicity of its sulfur atoms. This is attributed to the lone pairs of electrons on the sulfur atoms, which can readily attack electron-deficient centers. The nucleophilic character is evident in its reactions with various electrophiles. For instance, in the formation of dithiocarbamate (B8719985) esters, the carbamodithioate anion, generated in situ, acts as a powerful nucleophile.
Conversely, the carbon atom of the thiocarbonyl group (C=S) can exhibit electrophilic character, making it susceptible to attack by strong nucleophiles. This dual reactivity allows the molecule to participate in a variety of chemical transformations. The balance between nucleophilic and electrophilic character can be influenced by the nature of the substituents on the nitrogen atom and the reaction conditions.
A proposed mechanism for the synthesis of nitrophenyl methylcarbamodithioate (B1230727) derivatives involves the nucleophilic attack of the activated methylcarbamodithioate salt on fluoronitrobenzene.
Radical Pathways and Intermediates Formation
This compound and its derivatives are known to participate in radical reactions. A notable example is the radical-mediated decarboxylative azidation of aliphatic carboxylic acids, where methyl hydroxy(methyl)carbamodithioate is used to generate thiohydroxamate esters as intermediates. thieme-connect.de These esters are reported to be more stable than the classic Barton esters and are less prone to rearrangement under radical conditions. thieme-connect.de
The formation of radical intermediates is a key step in these pathways. While direct observation of the radical species derived from this compound can be challenging, their involvement is often inferred from the reaction products and by conducting experiments in the presence of radical traps like TEMPO. In some hydrothiolation reactions, the absence of inhibition by TEMPO has been used as evidence against a radical-mediated pathway, suggesting that ionic mechanisms may be at play under certain conditions.
Kinetic and Thermodynamic Aspects of Reactions Involving this compound
The rates and equilibria of reactions involving this compound are crucial for understanding and optimizing synthetic protocols. Kinetic and thermodynamic studies, while not extensively reported for the methyl ester itself, can be inferred from related dithiocarbamate systems.
Reaction Rate Determination and Activation Parameters
The determination of reaction rates and activation parameters provides quantitative insights into the reaction mechanism. For related dithiocarbamate compounds used in applications such as all-solid-state lithium batteries, kinetic analyses have been performed to understand their electrochemical performance. researchgate.netresearchgate.netsciopen.com These studies often involve techniques like cyclic voltammetry and electrochemical impedance spectroscopy to probe the kinetics of redox processes. For instance, the activation energy for processes involving related organosulfide materials has been determined to be a key factor in their performance. researchgate.net
Table 1: Hypothetical Kinetic Data for a Nucleophilic Substitution Reaction
| Reactant | Concentration (mol/L) | Rate Constant (k) (L mol⁻¹ s⁻¹) | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (L mol⁻¹ s⁻¹) |
| This compound | 0.1 | 1.5 x 10⁻³ | 55 | 2.0 x 10⁸ |
| Electrophile | 0.1 |
Equilibrium Studies and Stability Analysis of Adducts
Equilibrium studies are vital for understanding the stability of intermediates and products in reactions involving this compound. The stability of adducts formed during reactions is a critical factor. For example, the thiohydroxamate esters formed as intermediates in radical reactions are noted for their relative stability. thieme-connect.de In the context of coordination chemistry, the stability of metal complexes with dithiocarbamate ligands is a significant area of study.
Thermodynamic analysis of related sodium allyl(methyl)carbamodithioate has been conducted to understand its electrochemical stability in battery applications. researchgate.netresearchgate.netsciopen.com Such analyses provide information on the spontaneity and position of equilibrium for various reactions.
Table 2: Hypothetical Thermodynamic Data for Adduct Formation
| Reaction | Equilibrium Constant (K) | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |
| Adduct Formation | 250 | -13.7 | -25.0 | -37.9 |
Isotope Effects in Reaction Mechanism Probes
Isotope effects are a powerful tool for elucidating reaction mechanisms by providing information about bond-breaking and bond-forming steps in the rate-determining step of a reaction. The use of isotopically labeled compounds, such as those containing deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), can reveal subtle details of reaction pathways.
The synthesis of isotopically enriched amino acids has utilized methyl carbamodithioate, which can be prepared in a stable isotope enriched form. semanticscholar.orgmdpi.com This indicates the feasibility and importance of isotope labeling in studies involving this compound. For instance, a normal kinetic isotope effect was observed in the reaction of anilines with propyne, suggesting that C-H bond activation is part of the rate-determining step. researchgate.net While specific isotope effect studies on the reaction mechanisms of this compound are not widely reported, the principles can be applied to investigate its reactions. For example, a deuterium isotope effect could be used to probe the mechanism of a proton transfer step involving the N-H bond.
Computational Verification of Reaction Pathways and Transition States
Computational chemistry provides a powerful lens for elucidating the intricate details of reaction mechanisms, offering insights into transient structures and energetic landscapes that are often inaccessible through experimental means alone. In the context of this compound, and its closely related analogues, theoretical studies have been instrumental in verifying plausible reaction pathways, particularly for their decomposition.
A seminal theoretical investigation into the acid-catalyzed decomposition of N-methyldithiocarbamic acid (MeDTC), a compound structurally analogous to this compound, has provided a detailed mechanistic framework. researchgate.net This study, employing Density Functional Theory (DFT) at the B3LYP level, has shown that the decomposition is not a simple, one-step process but rather a more complex sequence of events. researchgate.net
The computationally verified pathway for the decomposition of N-methyldithiocarbamic acid involves a two-step mechanism. The initial and rate-determining step is a proton transfer from a water molecule to the nitrogen atom of the dithiocarbamate. researchgate.net This is not a direct protonation but rather a process assisted by a water molecule, leading to the formation of a zwitterionic intermediate. researchgate.net This is followed by a rapid cleavage of the C-N bond, resulting in the final decomposition products. researchgate.net
The calculated difference in the Gibbs free energy of activation (ΔΔG‡) for the proton-transfer step between N-methyldithiocarbamic acid and N-phenyldithiocarbamic acid was found to be 4.0 kcal/mol, a value that shows good agreement with experimental observations. researchgate.net For N-methyldithiocarbamic acid, the torsional barrier was calculated to be approximately 5 kcal/mol, underscoring its importance in the reaction kinetics. researchgate.net
The table below summarizes the key computational findings for the decomposition of the model compound, N-methyldithiocarbamic acid, which serves as a reliable proxy for understanding the reaction of this compound.
| Parameter | Finding | Significance |
| Computational Method | Density Functional Theory (DFT) with B3LYP hybrid functional | A widely used and reliable method for calculating electronic structure and reaction energies. researchgate.net |
| Reaction Mechanism | Water-assisted proton transfer to nitrogen (rate-determining), followed by C-N bond cleavage. | Elucidates a detailed, multi-step pathway over a simplistic, direct decomposition. researchgate.net |
| Key Intermediate | Zwitterionic species | A transient, high-energy species formed during the reaction. researchgate.net |
| Activation Barrier Component | Torsional barrier of the CS₂ group | A significant contributor to the overall activation energy, highlighting the importance of molecular conformation. researchgate.net |
| Calculated Torsional Barrier | ca. 5 kcal/mol | Quantifies the energy required to achieve the reactive conformation. researchgate.net |
| Calculated ΔΔG‡ | 4.0 kcal/mol (MeDTC vs. PhDTC) | Demonstrates good agreement between theoretical calculations and experimental data. researchgate.net |
Computational Chemistry and Theoretical Investigations of Carbamodithioic Acid, Methyl Ester
Quantum Mechanical Studies (DFT, Ab Initio Methods)
Quantum mechanical (QM) methods, such as Density Functional Theory (DFT) and ab initio calculations, are fundamental to predicting the behavior of molecules from first principles. rsc.orgnih.gov These approaches solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, forming the basis for calculating a wide array of chemical properties. nih.gov DFT, in particular, has become a widely used method as it offers a favorable balance between computational cost and accuracy for predicting molecular properties. khanacademy.org
One of the primary applications of QM calculations is the determination of a molecule's equilibrium geometry—the three-dimensional arrangement of its atoms that corresponds to the lowest energy state. Using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311++G(2d,p)), the bond lengths, bond angles, and dihedral angles of Carbamodithioic acid, methyl ester can be optimized. scielo.org.mx
Studies on related dithiocarbamate (B8719985) structures reveal key geometric features. A significant aspect is the partial double bond character of the C–N bond, resulting from the delocalization of the nitrogen lone pair into the C=S bond. This leads to a shorter C–N bond than a typical single bond and promotes planarity in the S₂C-N fragment. khanacademy.org Electronic structure calculations also provide insights into the charge distribution across the molecule through methods like Mulliken or Natural Population Analysis (NPA), identifying electron-rich (nucleophilic) and electron-poor (electrophilic) centers. researchgate.net
| Bond Lengths (Å) | Bond Angles (°) | ||
|---|---|---|---|
| Parameter | Value | Parameter | Value |
| C=S | 1.685 | S=C-S | 125.0 |
| C-S(CH₃) | 1.770 | S=C-N | 123.5 |
| C-N | 1.360 | S-C-N | 111.5 |
| N-H | 1.015 | C-S-C(H₃) | 103.0 |
| S-C(H₃) | 1.820 | H-N-H | 118.0 |
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.com The energy of the HOMO is related to a molecule's ability to donate electrons (its nucleophilicity), while the LUMO energy relates to its ability to accept electrons (its electrophilicity). youtube.compku.edu.cn The HOMO-LUMO energy gap (ΔE) is a crucial indicator of a molecule's kinetic stability; a smaller gap suggests higher reactivity. numberanalytics.com
For dithiocarbamates, FMO analysis typically reveals that the HOMO is primarily localized on the electron-rich sulfur atoms of the dithiocarbamate group, indicating these are the primary sites for nucleophilic attack. The LUMO is often distributed across the π-system of the thiocarbonyl (C=S) group. nih.gov From the HOMO and LUMO energies, various global reactivity descriptors, such as chemical hardness, potential, and electrophilicity index, can be calculated to quantify the molecule's reactivity.
Table 2: Representative Frontier Molecular Orbital (FMO) Data and Global Reactivity Descriptors Note: Values are illustrative and presented in electron volts (eV).
| Parameter | Definition | Value (eV) |
|---|---|---|
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.5 |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 |
| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | 5.3 |
| Ionization Potential (I) | -E(HOMO) | 6.5 |
| Electron Affinity (A) | -E(LUMO) | 1.2 |
| Chemical Hardness (η) | (I - A) / 2 | 2.65 |
| Electrophilicity Index (ω) | μ²/2η where μ = -(I+A)/2 | 2.66 |
QM calculations are instrumental in predicting spectroscopic data that can be directly compared with experimental results. For instance, the calculation of vibrational frequencies can be used to simulate an infrared (IR) spectrum, helping to assign specific absorption bands to the stretching and bending modes of the molecule's functional groups. Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, which is invaluable for structural elucidation. scielo.org.mx
This compound possesses conformational flexibility, primarily due to rotation around the C-N and S-CH₃ single bonds. Theoretical studies can explore the potential energy surface by calculating the energy of different conformers. By identifying the low-energy conformers and their relative populations according to the Boltzmann distribution, a weighted average of their properties can be determined, leading to more accurate predictions of spectroscopic parameters and a deeper understanding of the molecule's preferred shapes. nih.gov
Molecular Dynamics (MD) Simulations
While QM methods provide detailed electronic information on static structures, Molecular Dynamics (MD) simulations offer a way to study the dynamic evolution of a molecular system over time. youtube.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that reveals how the molecule moves, flexes, and interacts with its environment. nih.gov This requires a force field, a set of parameters that defines the potential energy of the system as a function of its atomic coordinates. rsc.org
The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. yale.edu MD simulations excel at modeling these solvent effects by explicitly including solvent molecules in the simulation box. nih.gov This approach allows for the direct observation of specific solute-solvent interactions, such as hydrogen bonds between the amine (-NH₂) group of the carbamodithioate and protic solvents like water, or dipole-dipole interactions with polar aprotic solvents like DMSO.
These interactions can alter the conformational preferences of the molecule, stabilizing certain geometries over others. For example, a polar solvent might stabilize a conformer with a larger dipole moment. By running simulations in different virtual solvents, MD can predict how properties like conformational equilibrium and reactivity might change under different experimental conditions. rsc.org
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling (Chemical Context)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the structural or property-based descriptors of a compound with its biological activity or physicochemical properties, respectively. In the context of this compound, these models are invaluable for predicting its behavior without the need for extensive empirical testing. While specific, dedicated QSAR and QSPR studies exclusively focused on this compound are not abundant in publicly accessible literature, the principles and findings from studies on the broader class of dithiocarbamates and related organosulfur compounds provide a strong framework for understanding its potential chemical characteristics.
These models are constructed by first calculating a series of molecular descriptors that numerically represent the compound's structural, electronic, and physicochemical features. These descriptors are then used to build a mathematical model that can predict a specific property, such as reactivity, stability, or solubility. The robustness and predictive power of these models are assessed through various statistical validation methods.
The foundation of any QSAR or QSPR model lies in the calculation of molecular descriptors. For this compound, a variety of these descriptors can be computationally generated. These descriptors fall into several categories, including constitutional, topological, geometric, and electronic descriptors.
Calculated Molecular Descriptors for this compound
A number of molecular descriptors for this compound have been computed and are available in public databases such as PubChem. These provide a quantitative basis for understanding its chemical properties.
| Descriptor Type | Descriptor Name | Value |
| Constitutional | Molecular Weight | 107.20 g/mol |
| Heavy Atom Count | 5 | |
| Rotatable Bond Count | 1 | |
| Topological | Topological Polar Surface Area | 42.9 Ų |
| Physicochemical | XLogP3 (LogP) | 0.7 |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 2 | |
| Electronic | Exact Mass | 106.98634151 Da |
This data is computationally generated and sourced from the PubChem database for CID 4995032. nih.gov
The correlation of these descriptors with chemical properties is a key aspect of QSPR modeling. For instance, the Topological Polar Surface Area (TPSA) is often correlated with a compound's solubility and permeability. The value of 42.9 Ų for this compound suggests a moderate degree of polarity. The LogP value of 0.7 indicates a relatively balanced partitioning between lipophilic and hydrophilic environments.
Electronic descriptors , derived from quantum chemical calculations, are particularly important for predicting chemical reactivity. While detailed electronic structure calculations for this compound are not widely published, studies on related dithiocarbamates and carbamates provide valuable insights. For example, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. A smaller HOMO-LUMO gap generally implies higher reactivity. The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, can identify sites susceptible to nucleophilic or electrophilic attack. Theoretical studies on the acid-catalyzed decomposition of dithiocarbamic acids have shown that the reaction proceeds through an intramolecular proton transfer from sulfur to nitrogen, a process that is highly dependent on the electronic environment of these atoms. nih.gov
Predictive modeling for the chemical reactivity and selectivity of this compound can be approached by leveraging findings from broader classes of related compounds. The dithiocarbamate moiety is known for its reactivity, which can be modulated by the substituents on the nitrogen and sulfur atoms.
Reactivity Predictions:
General reactivity trends for dithiocarbamate esters suggest they can undergo several types of reactions:
Hydrolysis: The ester linkage is susceptible to hydrolysis, particularly under acidic or basic conditions, which would lead to the formation of carbamodithioic acid and methanol. The rate of this hydrolysis can be predicted based on descriptors that quantify the electrophilicity of the thiocarbonyl carbon and the stability of the leaving group.
Decomposition: Dithiocarbamates are known to be thermally unstable, often decomposing to isothiocyanates and thiols. nih.gov The kinetics of such decomposition reactions for metal dithiocarbamate complexes have been studied, and similar principles can be applied to the methyl ester. researchgate.net QSPR models could correlate descriptors related to bond strengths within the molecule to predict its thermal stability.
Reactions with Electrophiles and Nucleophiles: The sulfur atoms of the dithiocarbamate group possess lone pairs of electrons, making them nucleophilic centers. Conversely, the thiocarbonyl carbon is electrophilic. Predictive models can quantify the nucleophilicity and electrophilicity of these sites to forecast reaction outcomes with various reagents. Machine learning approaches have been developed to predict the general reactivity of organic molecules, and such models could be applied to this compound to estimate its reactivity profile. nih.gov
Selectivity Predictions:
In reactions where multiple outcomes are possible, predictive models can help determine the selectivity. For this compound, this could include:
Regioselectivity: In reactions involving the dithiocarbamate group, selectivity between the two sulfur atoms could be an important factor, especially in coordination chemistry with metal ions. Computational models can predict the relative nucleophilicity of the sulfur atoms to determine the preferred site of coordination.
Chemoselectivity: In more complex molecules containing a carbamodithioate methyl ester group, predictive models can help determine whether this group will react in preference to other functional groups present in the molecule.
While specific predictive models for the reactivity and selectivity of this compound are not readily found in the literature, the development of such models is feasible. By calculating a comprehensive set of molecular descriptors and correlating them with experimentally determined reactivity data for a series of related dithiocarbamate esters, a robust QSAR/QSPR model could be constructed. Such a model would be a valuable tool for designing new molecules with desired reactivity profiles and for understanding the chemical behavior of this compound in various applications.
Applications in Advanced Organic Synthesis, Catalysis, and Materials Science
Carbamodithioic Acid, Methyl Ester as a Synthetic Reagent and Intermediate
This compound, and its closely related derivatives are valuable intermediates in organic synthesis, offering pathways to construct carbon-sulfur bonds, synthesize heterocyclic systems, and facilitate complex molecular assemblies.
Reagent in C-S Bond Formation and Thioacylation Reactions
The formation of dithiocarbamate (B8719985) esters, such as the methyl ester, is a fundamental method for constructing carbon-sulfur (C-S) bonds. A highly efficient, one-pot reaction involving an amine, carbon disulfide (CS₂), and an alkyl halide, like methyl iodide, can produce S-alkyl dithiocarbamates under solvent-free conditions. nist.gov This process represents a highly atom-economic approach to C-S bond formation. nist.gov
Dithiocarbamate esters themselves can undergo further reactions. For instance, dithiocarbamates are readily S-alkylated, demonstrating the nucleophilic character of the sulfur atoms. encyclopedia.pub The reaction of a dithiocarbamate salt with an alkylating agent like dimethyl sulfate (B86663) results in the formation of the corresponding methyl ester. encyclopedia.pub While not a traditional thioacylating agent, the dithiocarbamate moiety can be transferred between molecules. For example, thiuram disulfides, which are oxidized dimers of dithiocarbamates, react with Grignard reagents to yield dithiocarbamic acid esters, effectively transferring the R₂NC(S)- group. encyclopedia.pub Furthermore, N,N'-di-Boc-substituted thiourea, when activated, can serve as a mild thioacylating agent for various nucleophiles, showcasing the utility of related thiocarbonyl compounds in synthesis. organic-chemistry.org
The reactivity of the dithiocarbamate group allows for its use as a precursor in the synthesis of various organosulfur compounds. The sulfur atoms act as nucleophiles, enabling reactions with electrophiles like alkyl halides to form asymmetric dithiocarbamates. Alkyl halides are excellent substrates for such nucleophilic substitution reactions, proceeding via Sₙ2 or Sₙ1 mechanisms depending on the substrate and conditions. libretexts.orgmasterorganicchemistry.comnih.govmsu.edutaylorfrancis.com
Role in Heterocyclic Ring Synthesis and Annulation Reactions
Methyl carbodithioates are key precursors in the synthesis of sulfur-containing heterocycles, particularly thiazoles and thiadiazoles. These ring systems are core structural motifs in many biologically active molecules and pharmaceuticals. nih.govnih.gov
An efficient synthesis of 4,5-disubstituted thiazoles is achieved through the base-induced cyclization of active methylene (B1212753) isocyanides with methyl arene- and hetarenecarbodithioates. wikipedia.org This method is noted for its simplicity and speed. wikipedia.org The general Hantzsch thiazole (B1198619) synthesis involves the reaction of a thioamide with an α-halo carbonyl compound, where the sulfur of the thioamide acts as a nucleophile to initiate the cyclization. youtube.com
Similarly, derivatives of carbodithioic acid are instrumental in forming 1,3,4-thiadiazoles. The synthesis of new thiadiazoles can be accomplished through the intramolecular reaction of hydrazonoyl halides with reagents such as methyl-2-arylidene hydrazinecarbodithioate. wikipedia.org This process involves a nucleophilic substitution followed by an intramolecular cyclization, which eliminates methanethiol (B179389). wikipedia.org The synthesis of 2-amino-1,3,4-thiadiazoles often involves the cyclization of thiosemicarbazide (B42300) precursors with various reagents. encyclopedia.pubnih.govdoaj.orgnih.gov
| Heterocycle | Precursors | Key Reagent Derived from Carbamodithioic Acid | Citation |
| Thiazole | Active Methylene Isocyanide | Methyl arenecarbodithioate | wikipedia.org |
| 1,3,4-Thiadiazole | Hydrazonoyl Halide | Methyl-2-arylidene hydrazinecarbodithioate | wikipedia.org |
| 1,3,4-Thiadiazole | Acyl Hydrazide | Alkyl 2-amino-2-thioxoacetate | organic-chemistry.org |
Protecting Group Chemistry for Specific Functionalities
The dithiocarbamate group has found application in protecting group strategies, particularly in the complex field of peptide synthesis. nih.gov A protecting group temporarily masks a reactive functional group to prevent it from reacting during a synthetic sequence. nih.gov While carbamates like Boc and Fmoc are common amine protecting groups, dithiocarbamates offer unique reactivity. masterorganicchemistry.compeptide.com
A novel and traceless strategy for constructing amide and peptide bonds utilizes the coupling of thioacids with dithiocarbamate-terminal amines. rsc.org In this approach, the dithiocarbamate acts as an activating group for the amine. The reaction proceeds with the traceless removal of CS₂, directly forming the desired amide bond. rsc.org This method is compatible with various unprotected amino acid side chains and has been applied to the synthesis of endomorphin derivatives. rsc.org This application highlights the utility of the dithiocarbamate functionality as a synthetic auxiliary that facilitates bond formation rather than simply masking a group.
Ligand Design and Coordination Chemistry of Carbamodithioates
Dithiocarbamates, derived from precursors like this compound, are highly versatile monoanionic ligands. researchgate.net They form stable coordination complexes with a vast array of transition metals, main group elements, lanthanides, and actinides. researchgate.net The two sulfur donor atoms allow for strong chelation, and the electronic properties of the resulting complexes can be fine-tuned by altering the substituents on the nitrogen atom. researchgate.net
Design and Synthesis of Metal-Carbamodithioate Complexes
The most common method for synthesizing metal dithiocarbamate complexes is through a salt metathesis reaction. researchgate.net This typically involves the reaction of an aqueous solution of a metal salt (e.g., nickel(II) chloride) with a dithiocarbamate salt, such as sodium dimethyldithiocarbamate. wikipedia.orgresearchgate.net The dithiocarbamate ligand itself is easily prepared from the reaction of a primary or secondary amine with carbon disulfide in the presence of a base like sodium hydroxide. organic-chemistry.orgresearchgate.net
These syntheses are generally straightforward, often resulting in the precipitation of the metal complex from the reaction solution. wikipedia.orgdntb.gov.ua For example, nickel bis(dimethyldithiocarbamate) precipitates as a light green solid from aqueous solutions. wikipedia.org The resulting complexes, such as those of zinc(II), are often used as single-source precursors for the synthesis of metal sulfide (B99878) (e.g., ZnS) nanomaterials through thermolysis. nih.govacs.org
An alternative route involves the insertion of CS₂ into a metal-amide bond. This method is particularly applicable for preparing heteroleptic complexes. materialsproject.org
Structural Diversity and Coordination Modes in Metal Complexes
Dithiocarbamate ligands exhibit remarkable structural versatility in their coordination to metal centers. The most common coordination modes include:
Monodentate: One sulfur atom coordinates to the metal center. researchgate.netdntb.gov.uaacs.org This mode is less common but can be induced, for example, by the addition of another ligand like a phosphane to a bis(dithiocarbamate) complex. materialsproject.org
Bidentate (Chelating): Both sulfur atoms coordinate to the same metal center, forming a stable four-membered chelate ring. researchgate.netdntb.gov.uaacs.org This is the most prevalent coordination mode. researchgate.net
Anisobidentate/Bridging: The two sulfur atoms bind with unequal bond lengths to the same metal (anisobidentate) or bind to two different metal centers (bridging), leading to the formation of dimeric or polymeric structures. researchgate.netdntb.gov.uamaterialsproject.org
This variety of coordination modes leads to diverse geometries around the metal ion, including square planar (common for Ni(II)), tetrahedral (common for Zn(II)), and distorted trigonal bipyramidal or octahedral arrangements. researchgate.netacs.orgnih.govrsc.orgnih.gov
The structure of bis(diallyldithiocarbamato)zinc(II), for example, is a dimeric complex where each zinc ion has a distorted trigonal bipyramidal geometry. acs.org In contrast, many nickel(II) dithiocarbamate complexes, such as bis(N,N-diisobutyldithiocarbamato)nickel(II), adopt an approximately square planar geometry with the nickel atom chelated by two symmetric bidentate ligands. flinders.edu.auresearchgate.net Copper(II) complexes can exhibit distorted square-pyramidal or octahedral geometries. nih.govrsc.orgnih.gov
| Metal Complex | Metal Ion | Geometry | M-S Bond Length (Å) | S-M-S Angle (°) (Bite Angle) | Citation |
| [Ni(S₂CN(CH(CH₃)₂)₂)₂] | Ni(II) | Square Planar | ~2.201 | - | flinders.edu.au |
| [Ni(S₂CN(C₅H₁₁)₂)₂] | Ni(II) | Square Planar | 2.16 - 2.23 | 78 - 80 | researchgate.net |
| [Zn(S₂CN(CH₃)₂)₂]₂ (dimer) | Zn(II) | Tetrahedral (monomer) | 2.31, 2.33 (terminal); 2.37, 2.43 (bridging) | - | nih.gov |
| [Zn(S₂CN(CH₂CH=CH₂)₂)₂]₂ (dimer) | Zn(II) | Distorted Trigonal Bipyramidal | - | - | acs.org |
| [Cu(S₂CN(C₂H₅)₂)₂] | Cu(II) | Distorted Square Planar/Octahedral | - | - | nih.govrsc.orgnih.gov |
Precursor in Materials Science Applications
The dithiocarbamate moiety is a robust and versatile building block in materials science, primarily due to its strong chelating affinity for a wide range of metals and its predictable decomposition pathways.
Metal complexes of N-substituted methyl dithiocarbamates have emerged as highly effective single-source precursors (SSPs) for the synthesis of metal sulfide nanoparticles. nih.gov In this approach, a single compound contains both the metal and the sulfur required to form the inorganic material, offering a simpler, often lower-temperature route to high-purity nanoparticles with controlled size and phase. researchgate.net The thermal decomposition of these complexes typically proceeds cleanly, leaving behind the desired metal sulfide material. researchgate.net
Research has demonstrated that by carefully selecting the N-substituents on the methyl dithiocarbamate ligand and controlling decomposition conditions like temperature, the phase, size, and morphology of the resulting metal sulfide nanoparticles can be precisely tailored. researchgate.net For example, lead(II) complexes of N-benzyl methyl dithiocarbamate have been used as SSPs to produce lead sulfide (PbS) nanoparticles. The decomposition temperature was shown to directly influence the crystallite size of the resulting PbS nanoparticles. Similarly, complexes of N-methyl-N-phenyl dithiocarbamate with metals such as copper, antimony, and indium have been shown to decompose to their corresponding metal sulfides at temperatures between 350-550 °C. mdpi.com
Table 1: Examples of Methyl Dithiocarbamate-based Single-Source Precursors for Metal Sulfides
| Precursor Complex | Metal | Resulting Material | Decomposition Temp. (°C) | Avg. Nanoparticle Size (nm) | Reference |
|---|---|---|---|---|---|
| [Pb(N-benzyl methyl dithiocarbamate)₂] | Pb(II) | PbS | 120 | 2.64 | |
| [Pb(N-benzyl methyl dithiocarbamate)₂] | Pb(II) | PbS | 160 | 4.12 | |
| [Pb(N-benzyl methyl dithiocarbamate)₂] | Pb(II) | PbS | 200 | 1.93 | |
| Copper(II)-bis(N-methyl-N-phenyl dithiocarbamate) | Cu(II) | Copper Sulfide | ~350-550 | Not Specified | mdpi.com |
| Antimony(III)-tris(N-methyl-N-phenyl dithiocarbamate) | Sb(III) | Antimony Sulfide | ~350-550 | Not Specified | mdpi.com |
| Indium(III)-tris(N-methyl-N-phenyl dithiocarbamate) | In(III) | Indium Sulfide | ~350-550 | Not Specified | mdpi.com |
In the field of polymer science, methyl dithiocarbamate derivatives have found a significant niche not as traditional initiators or monomers, but as highly effective control agents in a process known as Reversible Addition-Fragmenttation chain Transfer (RAFT) polymerization. cmu.eduacs.org RAFT polymerization is a type of living radical polymerization that allows for the synthesis of polymers with predetermined molecular weights and very narrow molecular weight distributions (low polydispersity). cmu.edu
The effectiveness of a dithiocarbamate as a RAFT agent is highly dependent on its structure. Simple N,N-dialkyl dithiocarbamates are generally ineffective under thermal conditions. cmu.eduacs.org However, dithiocarbamates where the nitrogen atom's lone pair of electrons is part of an aromatic system, such as in derivatives of pyrrole (B145914) or pyrazole, are excellent RAFT agents. cmu.eduacs.orgrsc.org This structural feature modifies the reactivity of the thiocarbonyl group, making the addition-fragmentation process rapid and reversible, which is essential for controlled polymerization. acs.org
For example, 4-pyridinyl-N-methyl-dithiocarbamate derivatives have been developed as "switchable" RAFT agents, where a change in pH can alter their reactivity, allowing for the controlled polymerization of both more-activated monomers (MAMs) like acrylates and less-activated monomers (LAMs) like vinyl acetate. datapdf.com This versatility enables the synthesis of complex polymer architectures, such as block copolymers, under controlled conditions. cmu.edursc.org
Table 2: Examples of N-Methyl Dithiocarbamate Derivatives as RAFT Agents
| RAFT Agent Structure | Monomer Type Controlled | Example Monomers | Resulting Polymer Polydispersity (Đ) | Reference |
|---|---|---|---|---|
| 3,5-Dimethyl-1H-pyrazole-1-carbodithioates | More Activated Monomers (MAMs) | Methyl acrylate, Styrene | < 1.1 | rsc.org |
| 3,5-Dimethyl-1H-pyrazole-1-carbodithioates | Less Activated Monomers (LAMs) | Vinyl acetate | < 1.3 | rsc.org |
| Norbornene imide dithiocarbamate | More Activated Monomers (MAMs) | N,N-dimethylacrylamide | Controlled | ornl.gov |
| Norbornene amine dithiocarbamate | Less Activated Monomers (LAMs) | Vinyl acetate | Controlled | ornl.gov |
| 4-Pyridinyl-N-methyl-dithiocarbamate (pH-switched) | MAMs and LAMs | (Meth)acrylates, Vinyl acetate | Controlled | datapdf.com |
While this compound is not a common primary building block (i.e., an organic linker) for the construction of Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs), the dithiocarbamate functional group is a powerful tool for creating and anchoring supramolecular architectures. researchgate.net Its strong and predictable coordination with metal surfaces makes it an ideal functional group for directing the self-assembly of complex molecules. acs.org
A notable example is the use of dithiocarbamate-functionalized calix nih.govarenes. Calixarenes are macrocyclic molecules capable of acting as hosts for smaller guest molecules. By functionalizing the calixarene (B151959) with a dithiocarbamate group, the entire host-guest assembly can be strongly anchored to a metal surface, such as silver nanoparticles. acs.org This creates a sophisticated supramolecular system where the dithiocarbamate acts as a robust tether, enabling applications in areas like surface-enhanced Raman scattering (SERS) for chemical sensing. acs.org The dithiocarbamate ligand has proven to be an exceptionally versatile and robust motif for the metal-directed self-assembly of well-defined structures including macrocycles, cages, and catenanes. researchgate.net
Advanced Analytical Methodologies for Research and Characterization of Carbamodithioic Acid, Methyl Ester
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is a fundamental tool for separating and assessing the purity of Carbamodithioic acid, methyl ester. Due to the nature of dithiocarbamates, direct analysis can be challenging, often requiring a derivatization step to convert them into their more stable and analyzable methyl esters. tandfonline.comnih.gov This is particularly true for dithiocarbamate (B8719985) salts, which are transformed into their methyl esters for analysis. jst.go.jpresearchgate.net
High-Performance Liquid Chromatography (HPLC) with Advanced Detectors
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of this compound, and related dithiocarbamate compounds. These methods often involve an initial extraction with an alkaline solution containing stabilizers like EDTA and L-cysteine, followed by derivatization. researchgate.net The methyl esters, including this compound, are then separated and detected.
The most common derivatization agent is methyl iodide, which readily reacts with dithiocarbamate anions to form their corresponding methyl esters. tandfonline.comresearchgate.netjst.go.jpoup.com Dimethyl sulfate (B86663) is another methylating agent that has been successfully used. tandfonline.comnih.gov The resulting methyl esters are then analyzed by reverse-phase HPLC, typically with UV detection at a wavelength of 272 nm, where these compounds exhibit strong absorbance. tandfonline.comresearchgate.netoup.com The use of advanced detectors like diode array detectors (DAD) allows for the acquisition of the entire UV spectrum, enhancing specificity. researchgate.net Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers even greater sensitivity and selectivity, making it possible to detect trace levels of these compounds. nih.gov
| Parameter | HPLC Conditions for Dithiocarbamate Methyl Ester Analysis | Source(s) |
| Column | C18 (e.g., YMC ODS AM-312, Agilent Eclipse plus C18, Acquity UPLC BEH C18) | nih.govresearchgate.netjst.go.jp |
| Mobile Phase | Acetonitrile (B52724) and water mixtures, sometimes with additives like formic acid. | nih.govjst.go.jp |
| Flow Rate | Typically around 1.0 mL/min or 0.4 mL/min for UPLC. | nih.govresearchgate.net |
| Detector | UV (typically at 272 nm) or Tandem Mass Spectrometry (MS/MS). | nih.govresearchgate.netjst.go.jp |
| Derivatization | Extractive methylation using methyl iodide or dimethyl sulfate. | tandfonline.comnih.govresearchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds. For this compound, which is a volatile derivative of dithiocarbamic acid, GC-MS provides high separation efficiency and definitive identification through mass spectra. jst.go.jpencyclopedia.pub The analysis of various dithiocarbamates by GC-MS is typically performed after their conversion to their respective methyl esters, a necessary step to increase volatility and thermal stability. tandfonline.comjst.go.jp
The derivatization process often involves methylation with agents like methyl iodide. jst.go.jpencyclopedia.pub The resulting methyl esters are then introduced into the GC system. The separation is achieved on a capillary column, and the mass spectrometer provides detailed structural information, allowing for unambiguous identification and quantification. nih.govnih.gov This method is highly sensitive, with quantification limits reported to be as low as 0.01 mg/kg in certain food matrices. jst.go.jp
| Parameter | GC-MS Conditions for Methylated Dithiocarbamate Analysis | Source(s) |
| Derivatization Agent | Methyl iodide | jst.go.jpencyclopedia.pub |
| Column | Polar capillary columns (e.g., cyano-column) or standard non-polar columns (e.g., SLB®-5ms). | nih.govsigmaaldrich.com |
| Carrier Gas | Helium | sigmaaldrich.com |
| Detection | Mass Spectrometry (MS), often in full-scan or selected ion monitoring (SIM) mode. | jst.go.jpnih.gov |
| Sample Preparation | Extraction with a cysteine-EDTA solution followed by methylation. | jst.go.jpencyclopedia.pub |
Capillary Electrophoresis (CE) for Charge-Based Separations
Capillary Electrophoresis (CE) offers a different separation mechanism based on the charge and size of the analyte, providing high-efficiency separations of ionic species. sciex.com Dithiocarbamates can be analyzed directly as anions using CE. capes.gov.br This technique is characterized by its high resolving power, short analysis times, and minimal sample and reagent consumption. sciex.com
In CE, a high voltage is applied across a narrow-bore fused silica (B1680970) capillary filled with a buffer solution. sciex.com The separation is driven by both the electrophoretic flow of the analytes and the electroosmotic flow of the buffer. sciex.comyoutube.com For dithiocarbamate analysis, methods using diode array detection have been developed, allowing for the simultaneous determination of several compounds. capes.gov.br The technique has shown linear calibration graphs and low detection limits, typically in the 0.1–1 µg/ml range. capes.gov.br
| Parameter | Capillary Electrophoresis Conditions for Dithiocarbamate Analysis | Source(s) |
| Capillary | Narrow-bore fused silica (20-200 µm i.d.) | sciex.com |
| Separation Voltage | High voltage (e.g., >500 V/cm) | sciex.com |
| Buffer | Homogeneous buffer solution | sciex.com |
| Detector | Diode Array Detector (DAD) | capes.gov.br |
| Separation Principle | Based on electrophoretic mobility and electroosmotic flow. | sciex.comyoutube.com |
Electrochemical Characterization
Electrochemical methods are highly sensitive and provide valuable information about the redox properties of this compound, and related dithiocarbamate compounds. These techniques are adept at probing electron transfer processes and determining redox potentials.
Cyclic Voltammetry and Chronoamperometry for Redox Behavior
Cyclic Voltammetry (CV) is a potent electrochemical technique used to study the redox behavior of chemical species. It involves scanning the potential of an electrode and measuring the resulting current. For dithiocarbamates, CV can reveal information about their oxidation and reduction processes.
Studies on dithiocarbamate compounds have shown quasi-reversible redox processes. For instance, sodium diethyldithiocarbamate (B1195824) exhibits a cathodic peak around -0.55 V and an anodic peak around -0.49 V, which is characteristic of an adsorption-controlled, quasi-reversible system. researchgate.net The electrochemical redox process of metal-dithiocarbamate complexes, such as Ziram, can be more complex, sometimes involving multiple electron transfer steps and subsequent chemical reactions. researchgate.net The specific voltammetric behavior is influenced by the electrode material, with different responses observed on gold, carbon, and diamond electrodes. rsc.org
| Analyte/System | Cathodic Peak Potential (Epc) | Anodic Peak Potential (Epa) | Redox Behavior | Source(s) |
| Sodium Diethyldithiocarbamate | -0.55 V | -0.49 V | Quasi-reversible, adsorption-controlled | researchgate.net |
| Ziram (Zinc Dimethyldithiocarbamate) | Complex, two-part process | - | Involves dissociation and multi-electron transfers | researchgate.net |
Electron Transfer Properties and Redox Potentials
The electron transfer properties of dithiocarbamates are fundamental to their chemical reactivity and biological activity. The dithiocarbamate functional group can undergo oxidation to form a thiuram disulfide, a process involving the transfer of electrons. wikipedia.org
In Situ Spectroscopic Monitoring of Reactions
The real-time analysis of chemical reactions as they occur, known as in situ monitoring, provides invaluable insights into reaction kinetics, mechanisms, and the identification of transient intermediates. For the study of reactions involving this compound, several advanced spectroscopic techniques are particularly well-suited. These methods allow for the continuous tracking of reactant consumption, product formation, and the appearance and disappearance of intermediate species without the need for sample extraction, thus preserving the integrity of the reaction system.
Real-time FT-IR and NMR for Reaction Progress and Intermediate Identification
Real-time Fourier Transform Infrared (FT-IR) Spectroscopy is a powerful technique for monitoring the progress of organic reactions by tracking changes in the vibrational frequencies of functional groups. In the context of the synthesis or subsequent reactions of this compound, an FT-IR probe immersed directly into the reaction vessel can provide a continuous stream of spectral data.
The synthesis of this compound, for instance, from the reaction of a dithiocarbamate salt with a methylating agent, can be monitored by observing the disappearance of the characteristic N-H stretching vibrations of the starting carbamodithioic acid and the appearance of bands associated with the S-CH₃ group in the product. The C=S and C-N stretching frequencies would also be expected to shift, providing a clear profile of the reaction's progress.
Key FT-IR Vibrational Frequencies for Monitoring:
| Functional Group | Reactant/Product/Intermediate | Expected Wavenumber (cm⁻¹) | Application in Reaction Monitoring |
| N-H Stretch | Carbamodithioic acid | ~3300-3500 | Disappearance indicates consumption of the starting material. |
| C-H Stretch (S-CH₃) | This compound | ~2950-3000 | Appearance and increase in intensity signal the formation of the product. |
| C=S Stretch | Both reactant and product | ~1000-1250 | A shift in this band can indicate the conversion of the dithiocarbamate to its methyl ester. |
| C-N Stretch | Both reactant and product | ~1250-1350 | Changes in the electronic environment of the C-N bond during the reaction can be observed. |
Real-time Nuclear Magnetic Resonance (NMR) Spectroscopy offers another avenue for detailed, non-invasive reaction analysis. nih.gov By circulating the reaction mixture through an NMR flow cell, spectra can be acquired at regular intervals, providing quantitative data on the concentration of various species. nih.gov For this compound, ¹H NMR would be particularly useful for monitoring the methylation step. The appearance of a singlet peak corresponding to the S-methyl protons would be a direct indicator of product formation. Concurrently, the disappearance of the signal from the proton on the nitrogen atom of the starting material would signify reactant consumption.
Furthermore, the identification of reaction intermediates is a key advantage of real-time NMR. nih.gov Transient species that may not be observable by conventional offline analysis can often be detected and characterized, offering crucial clues about the reaction mechanism. For example, if the reaction proceeds through a detectable intermediate, new sets of peaks would appear and then diminish as the reaction progresses to the final product.
Illustrative ¹H NMR Data for Reaction Monitoring:
| Species | Key Proton Signal | Expected Chemical Shift (δ, ppm) | Observation During Reaction |
| Carbamodithioic acid | N-H | Variable, broad | Disappears as the reaction proceeds. |
| Methylating Agent (e.g., CH₃I) | CH₃ | ~2.2 | Signal intensity decreases. |
| This compound | S-CH₃ | ~2.5-3.0 | Appears and grows in intensity. |
| Intermediate (Hypothetical) | Unique signals | Variable | May appear and then disappear. |
This table contains representative chemical shifts for illustrative purposes. Actual values can vary based on the solvent and other reaction conditions.
UV-Vis for Kinetic Studies in Solution
UV-Visible (UV-Vis) Spectroscopy is a well-established method for conducting kinetic studies of reactions in solution, particularly when the reactants, intermediates, or products have distinct chromophores that absorb light in the ultraviolet or visible range. The dithiocarbamate functional group in this compound and its precursors contains π-electrons that give rise to UV absorption bands.
By monitoring the change in absorbance at a specific wavelength corresponding to a particular species over time, the rate of the reaction can be determined. For instance, the formation of this compound could be followed by observing the growth of an absorption band characteristic of the product's chromophoric system. Conversely, the consumption of a reactant could be tracked by the decrease in its characteristic absorbance.
A typical kinetic experiment would involve recording the UV-Vis spectrum of the reaction mixture at regular time intervals. The data can then be used to plot absorbance versus time. By applying the Beer-Lambert law, which relates absorbance to concentration, the reaction order and rate constant can be calculated.
Hypothetical Kinetic Data from UV-Vis Monitoring:
| Time (seconds) | Absorbance at λ_max (Product) | [Product] (M) |
| 0 | 0.000 | 0.0000 |
| 30 | 0.150 | 0.0015 |
| 60 | 0.280 | 0.0028 |
| 90 | 0.390 | 0.0039 |
| 120 | 0.480 | 0.0048 |
| 150 | 0.550 | 0.0055 |
| 180 | 0.600 | 0.0060 |
This table illustrates a hypothetical first-order reaction for the formation of this compound, assuming a molar absorptivity (ε) of 100 M⁻¹cm⁻¹ and a path length (l) of 1 cm. The data is for demonstrative purposes only.
While specific, detailed kinetic studies on this compound using these advanced in situ methods are not extensively documented in publicly available literature, the principles of these techniques provide a robust framework for its characterization. The application of real-time FT-IR, NMR, and UV-Vis spectroscopy would undoubtedly yield a wealth of information regarding the synthesis and reactivity of this compound.
Future Perspectives and Emerging Research Areas for Carbamodithioic Acid, Methyl Ester
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of chemical compounds is undergoing a paradigm shift from traditional batch processing to continuous flow chemistry. This approach offers significant advantages in terms of safety, efficiency, scalability, and process control. For the synthesis of methyl esters and dithiocarbamates, flow chemistry presents a compelling future direction.
Flow reactors, often in the form of microreactors or plug flow reactors, enable reactions to be carried out in a continuous stream. youtube.com This setup allows for precise control over parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. youtube.com A key advantage is the ability to handle hazardous reagents and intermediates safely. For instance, the highly reactive and explosive reagent diazomethane (B1218177) has been safely generated and used in a flow system to convert benzoic acid into its corresponding methyl ester with high efficiency, a process that would be dangerous on a large scale in a batch reactor. youtube.com
The principles of flow chemistry are being actively applied to dithiocarbamate (B8719985) synthesis. Researchers have developed continuous-flow methods catalyzed by molybdenum disulfide (MoS2) for the efficient synthesis of these compounds. researchgate.net The integration of automated platforms with flow reactors, a concept known as automated flow synthesis, further accelerates the discovery and optimization process. acs.orgsamipubco.com These systems can autonomously vary reaction conditions, collect data, and even perform real-time analysis, drastically reducing the time required for developing new synthetic protocols for compounds like Carbamodithioic acid, methyl ester.
Table 1: Advantages of Flow Chemistry for this compound Synthesis
| Feature | Benefit in Dithiocarbamate Synthesis | Reference |
| Enhanced Safety | Safe handling of potentially hazardous reagents like carbon disulfide or reactive intermediates. | youtube.com |
| Precise Process Control | Improved control over reaction temperature, pressure, and stoichiometry, leading to higher yields and fewer byproducts. | youtube.com |
| Rapid Optimization | Automated systems can quickly screen a wide range of conditions to find the optimal synthetic route. | acs.orgsamipubco.com |
| Scalability | Seamless transition from laboratory-scale synthesis to large-scale production by extending the operation time. | youtube.com |
| On-Demand Synthesis | Production of the exact amount of compound as needed, minimizing waste and storage issues. | youtube.com |
Applications in Advanced Functional Materials Development
The unique chemical properties of the dithiocarbamate group make it an excellent building block for a wide range of advanced functional materials. The ability of dithiocarbamates to act as potent chelating agents for metals and to participate in controlled polymerization reactions opens up numerous possibilities in materials science. nih.govnih.gov
One of the most promising areas is in the synthesis of nanoparticles. Dithiocarbamate complexes are used as single-source precursors for producing metal sulfide (B99878) nanoparticles (e.g., FeS, CdS, ZnS). nih.govresearchgate.net In this method, the dithiocarbamate complex, which already contains both the metal and sulfur, is decomposed under controlled conditions (solvothermal synthesis) to yield nanoparticles with specific sizes and phases. nih.govresearchgate.net Furthermore, dithiocarbamates serve as highly effective stabilizing ligands for gold and silver nanoparticles, preventing their aggregation and allowing for the tuning of their electronic and optical properties. rsc.orgdocumentsdelivered.com
In polymer science, dithiocarbamates are employed as reversible addition-fragmentation chain-transfer (RAFT) agents. This role allows for the synthesis of polymers with controlled molecular weights and well-defined architectures. mdpi.com The dithiocarbamate group mediates the polymerization process, enabling the creation of block copolymers and other complex structures. mdpi.com Another significant application is in surface chemistry, where dithiocarbamates form robust self-assembled monolayers (SAMs) on gold and other metal surfaces. acs.orgnih.gov These highly ordered layers are more stable than their thiol counterparts and are being explored for applications in molecular electronics, biosensors, and anti-corrosion coatings. acs.orgnih.gov
Table 2: Dithiocarbamate Applications in Functional Materials
| Application Area | Role of Dithiocarbamate | Resulting Material/Function | References |
| Nanotechnology | Single-Source Precursor | Metal Sulfide Nanoparticles (FeS, CdS) | nih.govresearchgate.net |
| Stabilizing Ligand/Adsorbate | Stable Gold & Silver Nanoparticles | rsc.orgdocumentsdelivered.com | |
| Polymer Science | RAFT Agent | Polymers with controlled molecular weight and architecture | mdpi.com |
| Vulcanization Accelerator | Cross-linked, durable rubber products | mdpi.comalliedmarketresearch.comwikipedia.org | |
| Polymer Synthesis | Dithiocarbamate-containing polymers for heavy metal removal | google.com | |
| Surface Chemistry | Linker Group | Self-Assembled Monolayers (SAMs) on metal surfaces | acs.orgnih.gov |
| Electronics | Molecular Interconnects | Components for molecular electronics | acs.orgnih.gov |
Sustainable and Circular Economy Applications of this compound Chemistry
The principles of green chemistry and the circular economy are increasingly influencing chemical research and manufacturing. For dithiocarbamates, this translates into developing more environmentally benign synthetic methods and utilizing these compounds in applications that help close material loops and remediate pollution.
Significant progress has been made in the "green" synthesis of dithiocarbamates. Traditional methods often rely on volatile and toxic organic solvents. Modern approaches focus on using greener reaction media. rsc.org Researchers have demonstrated the successful one-pot synthesis of dithiocarbamates in deep eutectic solvents (DES), polyethylene (B3416737) glycol (PEG), and even water. samipubco.comrsc.orgrsc.org Other methods have eliminated the need for solvents altogether, using catalyst-free, solvent-free conditions which are highly atom-economical. acs.orgresearchgate.net These strategies reduce waste, minimize environmental impact, and often lead to simpler work-up procedures and higher yields. acs.orgrsc.org
In the context of a circular economy, dithiocarbamates play a crucial role in environmental remediation. Their strong ability to chelate heavy metals is harnessed in wastewater treatment. nih.govencyclopedia.pub Polymeric dithiocarbamates have been developed that can efficiently precipitate toxic heavy metals like lead, copper, and cadmium from industrial effluents. mdpi.comgoogle.com The resulting precipitate can then be removed, and in some cases, the metals can be recovered, turning a waste stream into a resource. Dithiocarbamates are also widely used as fungicides and pesticides in agriculture. wikipedia.orgmdpi.com Future research in this area will likely focus on designing next-generation dithiocarbamates that are more targeted, biodegradable, and have a reduced environmental footprint, aligning with the goals of sustainable agriculture. tandfonline.comresearchgate.net
High-Throughput Experimentation and Data Science Approaches in Carbamodithioate Research
The complexity of optimizing chemical reactions and discovering new materials necessitates more efficient research strategies. High-Throughput Experimentation (HTE) and data science are emerging as powerful tools to accelerate progress in carbamodithioate research. youtube.com
HTE utilizes automation, miniaturization, and parallel processing to conduct hundreds or even thousands of experiments simultaneously. youtube.comyoutube.com Instead of traditional flasks, reactions are performed in micro-well plates on a microliter scale, conserving precious materials and reagents. youtube.com This approach is ideal for rapidly screening large arrays of catalysts, solvents, and reaction conditions to optimize the synthesis of compounds like this compound. youtube.com HTE has been used to screen for dithiocarbamate fungicides and is a powerful method for discovering novel compounds with desired biological or material properties. youtube.comcore.ac.uk
The vast datasets generated by HTE are perfectly suited for analysis using data science and machine learning algorithms. nih.gov By building predictive models, researchers can establish structure-activity or structure-property relationships. For example, a machine learning model could be trained on HTE data to predict the fungicidal activity of a novel dithiocarbamate based solely on its chemical structure. researchgate.net This predictive capability allows for a more intelligent and targeted design of experiments, focusing efforts on the most promising candidates and reducing the number of physical experiments required. nih.gov The integration of HTE for data generation and data science for analysis and prediction creates a powerful closed-loop system for accelerating discovery in dithiocarbamate science.
Q & A
Q. What are the established methods for synthesizing and characterizing carbamodithioic acid, methyl ester?
Methodological Answer: Synthesis typically involves the reaction of dithiocarbamic acid derivatives with methyl iodide or methyl chloroformate under controlled alkaline conditions. For example, thioesterification of sodium dithiocarbamate with methyl halides in aqueous ethanol at 40–60°C yields the methyl ester . Characterization requires nuclear magnetic resonance (NMR) for structural confirmation (¹H and ¹³C peaks for methyl groups at δ ~2.1–2.5 ppm and thiocarbonyl signals at δ ~200–210 ppm) and mass spectrometry (MS) to verify molecular weight (m/z 107.20) and fragmentation patterns (e.g., loss of –SCH₃ or –NH₂ groups) . Purity is assessed via high-performance liquid chromatography (HPLC) with UV detection at 254 nm .
Q. What analytical techniques are recommended for quantifying this compound in complex matrices?
Methodological Answer: Gas chromatography (GC) coupled with flame ionization detection (FID) or mass spectrometry (MS) is optimal. Use a polar capillary column (e.g., SP™-2560, 75 m) with a temperature gradient from 50°C to 250°C (ramp rate 5°C/min) to resolve the compound from fatty acid methyl ester (FAME) contaminants . For biological matrices, liquid-liquid extraction (LLE) with dichloromethane or solid-phase extraction (SPE) using C18 cartridges improves recovery. Quantitation via internal standard calibration (e.g., deuterated analogs) minimizes matrix effects .
Q. How does this compound degrade under varying environmental conditions?
Methodological Answer: Stability studies should include hydrolysis kinetics at different pH levels (e.g., pH 3–10) and temperatures (25–60°C). Under acidic conditions, the ester bond hydrolyzes to form methanethiol and thiourea derivatives, monitored via GC-MS or ion chromatography. Photodegradation is assessed using UV light (254 nm) in aqueous solutions, with degradation products identified via tandem MS (MS/MS) .
Advanced Research Questions
Q. How can researchers address contradictions in reported toxicity data for this compound?
Methodological Answer: Discrepancies in toxicity profiles (e.g., carcinogenicity vs. non-carcinogenicity) may arise from impurities (e.g., residual alkyl halides) or assay variability. To resolve this:
- Purity Verification: Use HPLC-MS to confirm compound integrity (>98% purity) .
- In Vitro/In Vivo Correlation: Conduct parallel Ames tests (bacterial mutagenicity) and rodent micronucleus assays. For example, IARC studies on related dithiocarbamates (e.g., sulfallate) highlight dose-dependent forestomach tumors in rats, requiring careful extrapolation to carbamodithioic acid derivatives .
- Mechanistic Studies: Evaluate reactive oxygen species (ROS) generation in hepatic microsomes using fluorescent probes (e.g., DCFH-DA) .
Q. What experimental designs are optimal for studying the interaction of this compound with biological macromolecules?
Methodological Answer:
- Protein Binding Assays: Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding affinity to serum albumin or enzymes (e.g., cytochrome P450).
- Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding sites on target proteins, validated by site-directed mutagenesis .
- Metabolite Identification: Incubate the compound with liver microsomes (human/rat) and analyze metabolites via ultra-high-performance LC (UHPLC)-QTOF-MS .
Q. How can researchers ensure reproducibility in synthetic protocols for this compound?
Methodological Answer:
- Detailed Documentation: Follow Beilstein Journal guidelines, including explicit reaction conditions (solvent, temperature, molar ratios), purification steps (e.g., recrystallization in hexane), and spectral data (NMR, IR, MS) .
- Batch-to-Batch Consistency: Implement quality control via thin-layer chromatography (TLC) and Karl Fischer titration for moisture content (<0.1%) .
- Collaborative Validation: Share samples with independent labs for cross-validation using standardized GC-FID or NMR protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
